

In-Depth Technical Guide: Spectral Data for 5-(tert-Butyl)-2-hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-(tert-Butyl)-2-hydroxyisophthalaldehyde
Cat. No.:	B1334654

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **5-(tert-Butyl)-2-hydroxyisophthalaldehyde**. The information is tailored for researchers, scientists, and professionals in drug development who require detailed spectral information for compound identification, characterization, and quality control.

Compound Information

IUPAC Name: 5-(tert-Butyl)-2-hydroxybenzene-1,3-dicarbaldehyde Molecular Formula:

$C_{12}H_{14}O_3$ [\[1\]](#) Molecular Weight: 206.24 g/mol [\[1\]](#) CAS Number: 84501-28-0[\[1\]](#)

Spectral Data Summary

The following tables summarize the available quantitative spectral data for **5-(tert-Butyl)-2-hydroxyisophthalaldehyde**.

1H NMR Spectroscopy

Chemical Shift (δ) in ppm	Multiplicity	Integration	Assignment
11.55	Singlet	1H	OH
10.33	Singlet	2H	CHO
8.05	Singlet	2H	Ar-H
1.34	Singlet	9H	$\text{C}(\text{CH}_3)_3$

Note: Data obtained from a doctoral thesis and may represent a specific experimental condition.

¹³C NMR Spectroscopy

Chemical Shift (δ) in ppm	Assignment
192.5	CHO
165.0	C-OH
143.0	$\text{C-C}(\text{CH}_3)_3$
135.5	Ar-C-H
125.0	Ar-C-CHO
34.5	$\text{C}(\text{CH}_3)_3$
31.0	$\text{C}(\text{CH}_3)_3$

Note: This is predicted ¹³C NMR data. Experimental data was not available in the searched literature.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3179	O-H stretch
2963	C-H stretch (aliphatic)
2872	C-H stretch (aliphatic)
1682	C=O stretch (aldehyde)
1584	C=C stretch (aromatic)

Note: Data obtained from a doctoral thesis and represents significant peaks.

Mass Spectrometry

m/z	Proposed Fragment
206	[M] ⁺ (Molecular Ion)
191	[M - CH ₃] ⁺
177	[M - CHO] ⁺
149	[M - C(CH ₃) ₃] ⁺

Note: This is a predicted fragmentation pattern based on the structure. Experimental mass spectrometry data was not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H and ¹³C NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(tert-Butyl)-2-hydroxyisophthalaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate spectral width and acquisition time. For ^{13}C NMR, a wider spectral width is necessary.
- Data Acquisition:
 - Acquire the ^1H spectrum. Typically, 8-16 scans are sufficient.
 - Acquire the ^{13}C spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a relaxation delay may be required for good signal-to-noise. Proton decoupling is typically used to simplify the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

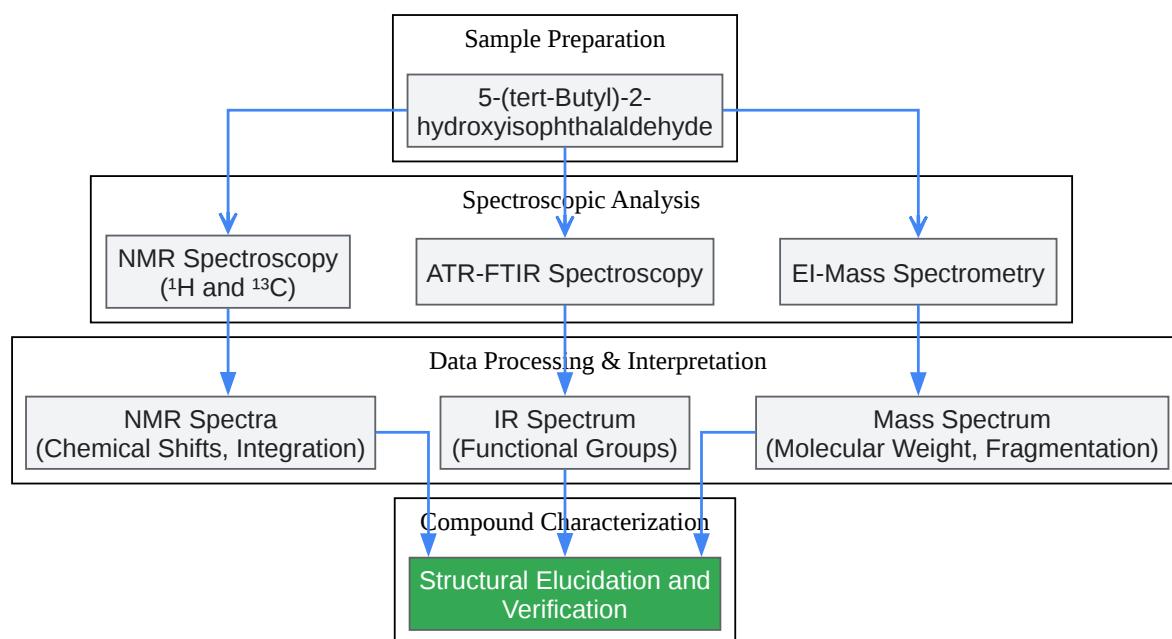
Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
- Sample Application: Place a small amount of the solid **5-(tert-Butyl)-2-hydroxyisophthalaldehyde** sample directly onto the ATR crystal.
- Pressure Application: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization source.


Procedure:

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample molecules in the gas phase with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[2]
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the separated ions, and record their abundance.

- Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to deduce the molecular weight and structural features of the compound.

Visualizations

Experimental Workflow for Spectral Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | C12H14O3 | CID 2798276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Data for 5-(tert-Butyl)-2-hydroxyisophthalaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334654#spectral-data-for-5-tert-butyl-2-hydroxyisophthalaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com